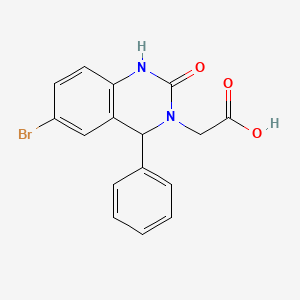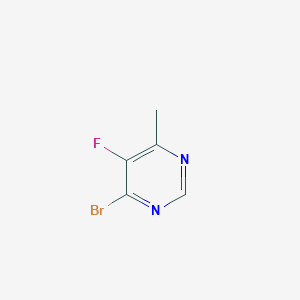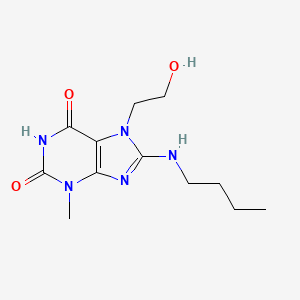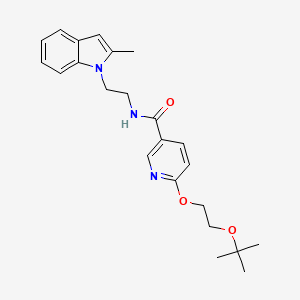
6-(2-(tert-butoxy)ethoxy)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-(tert-butoxy)ethoxy)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)nicotinamide, also known as BAY 85-8501, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation has been implicated in a variety of diseases, including cancer. BAY 85-8501 has shown promise as a potential therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and biochemical and physiological effects are the focus of
Scientific Research Applications
Chemical Properties and Synthesis
Research on compounds with structural similarities or functional groups related to "6-(2-(tert-butoxy)ethoxy)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)nicotinamide" has focused on understanding their chemical properties and synthesis pathways. For example, studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate explore the molecular conformations and crystal structures, highlighting the importance of polarized electronic structures in determining crystal packing and intermolecular interactions (Cobo et al., 2008). Such insights are valuable for synthesizing and manipulating similar compounds for scientific and pharmaceutical applications.
Molecular Interactions and Mechanisms
The synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives demonstrates the exploration of molecular interactions and affinities for receptors, such as 5-HT3 and dopamine D2 (Hirokawa et al., 1998). Although the compound differs structurally, the methodologies and analytical techniques employed provide a framework for assessing the potential biological activities and receptor affinities of a wide range of nicotinamide derivatives.
Potential Pharmaceutical Applications
Investigations into compounds with functional similarities reveal potential pharmaceutical applications, such as the study on 5-lipoxygenase-activating protein inhibitors. These studies identify compounds suitable for topical administration for treating skin disorders involving leukotriene production (Stock et al., 2010). Research in this area underscores the potential of nicotinamide derivatives in developing new therapeutic agents targeting specific pathways or receptors.
Solubility and Drug Formulation
The association of nicotinamide with other compounds, such as parabens, has been studied to understand its effect on solubility, partition, and transdermal permeation (Nicoli et al., 2008). These studies are crucial for drug formulation, offering insights into how nicotinamide and its derivatives can enhance the solubility and effectiveness of pharmaceutical compounds.
properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-15-18-7-5-6-8-20(18)26(17)12-11-24-22(27)19-9-10-21(25-16-19)28-13-14-29-23(2,3)4/h5-10,15-16H,11-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSOIRFIONDTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CN=C(C=C3)OCCOC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2625715.png)

![N-(4-Fluorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2625717.png)
![3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B2625718.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)
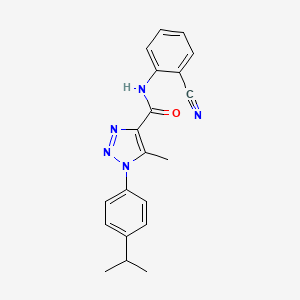
![(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2625726.png)
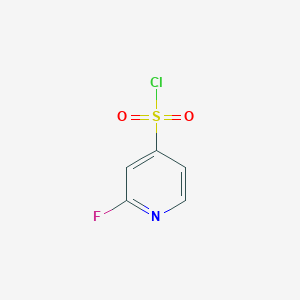
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)
